molecular formula C24H33N5O3 B14969861 (3,4-Diethoxyphenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

(3,4-Diethoxyphenyl)(4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B14969861
M. Wt: 439.6 g/mol
InChI Key: PPNFGFZEEMBUQP-UHFFFAOYSA-N
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Description

2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of piperazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine typically involves multiple steps:

    Formation of the piperazine intermediate: The initial step involves the reaction of 3,4-diethoxybenzoyl chloride with piperazine to form 4-(3,4-diethoxybenzoyl)piperazine.

    Pyrimidine ring formation: The next step involves the reaction of the piperazine intermediate with 4-methyl-6-chloropyrimidine under basic conditions to form the desired pyrimidine ring.

    Introduction of the pyrrolidine group: Finally, the compound is reacted with pyrrolidine to introduce the pyrrolidin-1-yl group at the 6-position of the pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders and as an inhibitor of specific enzymes.

    Biological Research: The compound is used in studies related to its interaction with biological targets, including receptors and enzymes.

    Chemical Biology: It serves as a tool compound in chemical biology to study the effects of piperazine derivatives on cellular processes.

    Industrial Applications: Potential use in the development of new materials and as a precursor in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[4-(3,4-diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of dipeptidyl peptidase IV, leading to increased levels of incretin hormones and improved glycemic control.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide:

    3,3-Difluoropyrrolidin-1-yl{(2S,4S)-4-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidin-2-yl}methanone: Another piperazine derivative studied for its inhibitory effects on dipeptidyl peptidase IV.

Uniqueness

2-[4-(3,4-Diethoxybenzoyl)piperazin-1-yl]-4-methyl-6-(pyrrolidin-1-yl)pyrimidine is unique due to its specific substitution pattern and the presence of both diethoxybenzoyl and pyrrolidinyl groups. This unique structure may confer distinct biological activities and pharmacological properties compared to other piperazine derivatives.

Properties

Molecular Formula

C24H33N5O3

Molecular Weight

439.6 g/mol

IUPAC Name

(3,4-diethoxyphenyl)-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C24H33N5O3/c1-4-31-20-9-8-19(17-21(20)32-5-2)23(30)28-12-14-29(15-13-28)24-25-18(3)16-22(26-24)27-10-6-7-11-27/h8-9,16-17H,4-7,10-15H2,1-3H3

InChI Key

PPNFGFZEEMBUQP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=CC(=N3)N4CCCC4)C)OCC

Origin of Product

United States

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